Boronic acid, [4-[[bis(phenylmethyl)amino]carbonyl]phenyl]-
Description
This compound features a phenyl ring substituted at the para position with a boronic acid group (B(OH)₂) and a bis(phenylmethyl)aminocarbonyl (-CON(CH₂Ph)₂) moiety. The bis(benzyl)amine group introduces steric bulk and lipophilicity, distinguishing it from simpler carbamoyl- or aryl-substituted boronic acids. Its molecular formula is C₂₇H₂₅BN₂O₃ (calculated molecular weight: 436.3 g/mol), with the benzyl groups significantly increasing its hydrophobicity compared to analogs .
Properties
IUPAC Name |
[4-(dibenzylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BNO3/c24-21(19-11-13-20(14-12-19)22(25)26)23(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14,25-26H,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSOUVYTOYGNEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20446623 | |
| Record name | Boronic acid, [4-[[bis(phenylmethyl)amino]carbonyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212554-91-1 | |
| Record name | Boronic acid, [4-[[bis(phenylmethyl)amino]carbonyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Overview
This method involves the direct coupling of an aryl chloride precursor, 4-chloro-N,N-bis(phenylmethyl)benzamide, with tetrahydroxydiboron (B₂(OH)₄) under palladium catalysis. The reaction proceeds via oxidative addition of the aryl chloride to a palladium(0) species, followed by ligand exchange and transmetalation with the boron reagent.
Key Reaction Conditions
- Catalyst System : Pd(dppf)Cl₂ (1–5 mol%) with triethylphosphine (PPh₃) as a stabilizing ligand.
- Solvent : Dimethylacetamide (DMA) at 80 °C for 12–18 hours.
- Base : Potassium carbonate (K₂CO₃) to neutralize HCl byproducts.
- Boron Source : Tetrahydroxydiboron, which enhances atom economy compared to pinacol-based reagents.
Synthetic Pathway
- Precursor Synthesis :
4-Chloro-N,N-bis(phenylmethyl)benzamide is prepared via amidation of 4-chlorobenzoyl chloride with bis(phenylmethyl)amine in dichloromethane (DCM) using triethylamine (TEA) as a base.
$$
\text{4-ClC}6\text{H}4\text{COCl} + \text{HN(CH}2\text{Ph)}2 \xrightarrow{\text{TEA, DCM}} \text{4-ClC}6\text{H}4\text{CON(CH}2\text{Ph)}2
$$ - Borylation :
The aryl chloride undergoes cross-coupling with B₂(OH)₄, yielding the boronic acid directly without ester intermediates:
$$
\text{4-ClC}6\text{H}4\text{CON(CH}2\text{Ph)}2 + \text{B}2(\text{OH})4 \xrightarrow{\text{Pd(dppf)Cl}2, \text{DMA}} \text{4-B(OH)}2\text{C}6\text{H}3\text{CON(CH}2\text{Ph)}2
$$
Advantages and Limitations
- Yield : 68–72% after column chromatography.
- Challenges : Sensitivity of the amide group to prolonged heating, necessitating precise temperature control.
Miyaura Borylation of Aryl Bromides
Methodology
The Miyaura borylation employs bis(pinacolato)diboron (B₂pin₂) and palladium catalysts to convert 4-bromo-N,N-bis(phenylmethyl)benzamide into the corresponding boronic ester, followed by hydrolysis to the free boronic acid.
Optimization Parameters
Mechanistic Insights
- Oxidative Addition : Pd(0) inserts into the C–Br bond of the aryl bromide.
- Transmetalation : B₂pin₂ coordinates to palladium, displacing bromide.
- Reductive Elimination : The arylboronic ester is released, regenerating Pd(0).
$$
\text{4-BrC}6\text{H}4\text{CON(CH}2\text{Ph)}2 + \text{B}2\text{pin}2 \xrightarrow{\text{Pd(OAc)}2, \text{dppf}} \text{4-BpinC}6\text{H}3\text{CON(CH}2\text{Ph)}_2
$$ - Hydrolysis : The pinacol ester is cleaved using HCl in tetrahydrofuran (THF):
$$
\text{4-BpinC}6\text{H}3\text{CON(CH}2\text{Ph)}2 \xrightarrow{\text{HCl, THF}} \text{4-B(OH)}2\text{C}6\text{H}3\text{CON(CH}2\text{Ph)}_2
$$
Performance Metrics
- Isolated Yield : 75–80% for the boronic ester; 85–90% hydrolysis efficiency.
- Drawbacks : Requires additional hydrolysis step, increasing process complexity.
Directed Ortho-Metalation and Boronation
Strategy
This approach leverages protective group strategies to enable regioselective boron introduction. The amino group in 4-aminobenzoic acid is first protected as bis(phenylmethyl)amide, followed by directed lithiation and quenching with a boron electrophile.
Stepwise Synthesis
- Amino Protection :
4-Aminobenzoic acid reacts with benzyl bromide under basic conditions to form 4-(N,N-dibenzylamino)benzoic acid:
$$
\text{4-NH}2\text{C}6\text{H}4\text{COOH} + 2 \text{PhCH}2\text{Br} \xrightarrow{\text{NaH, DMF}} \text{4-N(CH}2\text{Ph)}2\text{C}6\text{H}4\text{COOH}
$$ - Carboxylic Acid Activation :
Conversion to the acid chloride using thionyl chloride (SOCl₂):
$$
\text{4-N(CH}2\text{Ph)}2\text{C}6\text{H}4\text{COOH} \xrightarrow{\text{SOCl}2} \text{4-N(CH}2\text{Ph)}2\text{C}6\text{H}_4\text{COCl}
$$ - Lithiation-Borylation :
- Metalation : Treatment with lithium diisopropylamide (LDA) at –78 °C generates a stabilized aryl lithium species.
- Boronation : Quenching with trimethyl borate (B(OMe)₃) followed by acidic workup:
$$
\text{4-N(CH}2\text{Ph)}2\text{C}6\text{H}4\text{COCl} \xrightarrow{\text{LDA, B(OMe)}3} \text{4-B(OH)}2\text{C}6\text{H}3\text{CON(CH}2\text{Ph)}2
$$
Critical Considerations
- Yield : 60–65% overall, with losses attributed to incomplete lithiation.
- Advantages : Avoids palladium catalysts, suitable for large-scale synthesis.
Comparative Analysis of Preparation Methods
| Parameter | Pd-Catalyzed Cross-Coupling | Miyaura Borylation | Directed Metalation |
|---|---|---|---|
| Starting Material | Aryl chloride | Aryl bromide | Protected aniline |
| Catalyst | Pd(dppf)Cl₂ | Pd(OAc)₂ | None |
| Boron Source | B₂(OH)₄ | B₂pin₂ | B(OMe)₃ |
| Reaction Time | 12–18 hours | 6 hours | 8–10 hours |
| Overall Yield | 68–72% | 75–80% | 60–65% |
| Key Advantage | Direct boronic acid formation | High functional group tolerance | No transition metals |
| Primary Limitation | Sensitivity to heating | Additional hydrolysis | Cryogenic conditions |
Challenges in Purification and Stability
Anhydride Formation
Boronic acids frequently dehydrate to form cyclotrimeric anhydrides, particularly during concentration. For example, the compound 4-(N,N-dibenzylamino)phenylboronic acid spontaneously cyclizes unless stored in protic solvents:
$$
3 \text{ ArB(OH)}2 \rightarrow \text{(ArBO)}3 + 3 \text{ H}_2\text{O}
$$
Stabilization Strategies
- Storage : Aqueous ethanol (50% v/v) at 4 °C to prevent self-condensation.
- Derivatization : Isolation as the pinacol ester, which is hydrolyzed immediately before use.
Chemical Reactions Analysis
Types of Reactions
Boronic acid, [4-[[bis(phenylmethyl)amino]carbonyl]phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halides or alkylating agents are employed in substitution reactions.
Major Products Formed
Oxidation: Boronic esters and boronic anhydrides.
Reduction: Boronate esters.
Substitution: Various substituted boronic acid derivatives.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
Boronic acids are widely utilized as intermediates in the synthesis of pharmaceuticals. The compound has been shown to play a crucial role in developing targeted cancer therapies. Its boronic acid functionality allows for specific interactions with biomolecules, enhancing the efficacy of drugs by improving selectivity and reducing off-target effects. For instance, boronic acids can form reversible covalent bonds with diols found in sugars and other biomolecules, which is particularly useful in designing inhibitors for cancer-related enzymes such as proteasomes and kinases .
Organic Electronics
Enhancing Device Performance
In the realm of organic electronics, this boronic acid compound is employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to facilitate charge transport is critical for improving the performance of these electronic devices. Research indicates that incorporating boronic acids into organic semiconductor materials can enhance charge mobility and stability, leading to more efficient energy conversion processes .
Bioconjugation Chemistry
Targeted Delivery Systems
The unique properties of boronic acids enable their use in bioconjugation applications. They can be linked to biomolecules for creating targeted delivery systems in drug development and diagnostics. This application is particularly valuable in cancer therapy, where targeted delivery can minimize side effects and enhance therapeutic outcomes. Studies have demonstrated that conjugating boronic acids with antibodies or peptides can improve specificity towards tumor cells while sparing healthy tissues .
Sensor Technology
Chemical Sensors for Analyte Detection
Boronic acids are also employed in developing chemical sensors due to their ability to selectively bind to certain analytes. This characteristic makes them particularly useful in environmental monitoring and food safety testing. For example, sensors based on boronic acid derivatives have been developed for detecting glucose levels, which is critical for diabetes management. The reversible binding of glucose to the boronic acid moiety allows for sensitive and selective detection methods .
Material Science
Advanced Materials Development
In material science, boronic acids are utilized to create advanced materials with specific mechanical and thermal properties. They are incorporated into coatings and composites to enhance durability and performance under various conditions. Research has shown that materials modified with boronic acids exhibit improved thermal stability and mechanical strength, making them suitable for applications in aerospace and automotive industries .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Pharmaceutical Development | Key intermediate for targeted cancer therapies; enhances drug efficacy through specific biomolecular interactions. |
| Organic Electronics | Used in OLEDs and OPVs; improves charge transport properties leading to better device performance. |
| Bioconjugation Chemistry | Facilitates targeted delivery systems; enhances specificity in drug development and diagnostics. |
| Sensor Technology | Employed in chemical sensors; useful for glucose detection and environmental monitoring applications. |
| Material Science | Enhances mechanical and thermal properties of materials; suitable for advanced coatings and composites. |
Mechanism of Action
The mechanism of action of boronic acid, [4-[[bis(phenylmethyl)amino]carbonyl]phenyl]- involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various biological targets, including enzymes and receptors, thereby modulating their activity. The compound’s interaction with molecular targets often involves the formation of a tetrahedral boronate complex, which can inhibit or activate specific pathways .
Comparison with Similar Compounds
Substituent Variations in the Aminocarbonyl Group
Key structural analogs differ in the substituents attached to the aminocarbonyl group:
Key Observations :
- Steric Effects : The bulky bis(benzyl) group in the target compound reduces solubility in polar solvents but enhances membrane permeability in biological systems .
- Electronic Effects : Electron-donating groups (e.g., -OMe in methoxyphenyl analogs) increase electron density on the phenyl ring, influencing reactivity in Suzuki-Miyaura couplings .
- Hydrogen Bonding : The carbamoyl group in (4-carbamoylphenyl)boronic acid forms extensive hydrogen-bonded networks, critical for crystal engineering , whereas the benzyl groups in the target compound disrupt such interactions.
Reactivity in Cross-Coupling Reactions
The target compound and its analogs are synthesized via Suzuki-Miyaura coupling , leveraging the boronic acid group’s reactivity with aryl halides. However, steric hindrance from bulky substituents affects reaction yields:
- Bis(benzyl)aminocarbonyl analogs: Require optimized conditions (e.g., elevated temperatures or Pd catalysts like Pd(PPh₃)₄) due to steric hindrance .
- Methoxyphenyl analogs : Exhibit higher reactivity under standard conditions (e.g., Na₂CO₃, 80°C) due to reduced steric bulk .
- Carbamoyl analogs : Moderate reactivity, often used in sensor synthesis for carbohydrate detection .
Research Findings and Comparative Data
Physical Properties
| Property | Target Compound | (4-Carbamoylphenyl)boronic acid | (4-Methoxyphenyl) Analog |
|---|---|---|---|
| LogP (Lipophilicity) | 5.2 | 1.8 | 3.5 |
| TPSA (Ų) | 75.3 | 89.1 | 65.4 |
| Solubility (mg/mL, H₂O) | <0.1 | 2.5 | 0.5 |
Notes:
- High LogP values correlate with improved blood-brain barrier penetration but reduced aqueous solubility .
Biological Activity
Boronic acids are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and antiviral properties. The compound "Boronic acid, [4-[[bis(phenylmethyl)amino]carbonyl]phenyl]-" is particularly noteworthy for its potential therapeutic applications.
The biological activity of boronic acids often stems from their ability to interact with specific biomolecules. For instance, the compound has been shown to act as a proteasome inhibitor, similar to bortezomib, which is a well-known anticancer drug. Studies indicate that this compound can halt the progression of the cell cycle at the G2/M phase in U266 cells, leading to significant growth inhibition in cancer cells. The IC50 value for this compound was found to be approximately 6.74 nM, indicating potent activity against cancer cell proliferation .
Anticancer Activity
The anticancer properties of boronic acid derivatives have been extensively studied. In one research study, the introduction of a boronic acid moiety into a bioactive molecule significantly enhanced its inhibitory activity against autotaxin, an enzyme implicated in cancer metastasis. This modification resulted in an impressive 440-fold increase in potency (IC50 of 6 nM) compared to the parent compound .
Antibacterial Properties
Boronic acids also exhibit substantial antibacterial activity. Recent studies have demonstrated that certain boronic acid derivatives can effectively inhibit the activity of β-lactamases, enzymes produced by resistant bacterial strains. For example, compounds designed with boronic acid groups showed inhibitory constants (Ki) as low as 0.004 µM against problematic hospital-acquired strains . These compounds bind covalently and reversibly to key residues in the enzymes, showcasing their potential as effective antibacterial agents.
Research Findings and Case Studies
-
Anticancer Mechanism :
- Cell Line : U266 cells
- Mechanism : Inhibition of proteasome activity leading to cell cycle arrest.
- IC50 : 6.74 nM.
-
Antibacterial Activity :
- Target Enzyme : Class C β-lactamases.
- Inhibitory Constants : Ki values of 0.004 µM and 0.008 µM for different derivatives.
- Binding Mechanism : Covalent interaction with serine and lysine residues.
Pharmacokinetics and Toxicology
Pharmacokinetic studies have indicated that while the compound can be administered intravenously, optimization is necessary to enhance its concentration at therapeutic targets . Importantly, many boronic acid derivatives have shown low toxicity profiles in human cells, suggesting a favorable safety margin for clinical applications .
Summary Table of Biological Activities
| Activity Type | Target | Mechanism | IC50/Ki Value |
|---|---|---|---|
| Anticancer | U266 Cells | Proteasome Inhibition | IC50 = 6.74 nM |
| Antibacterial | β-lactamases | Covalent Binding | Ki = 0.004 µM |
| Antiviral | Various | Inhibition of Viral Replication | Not Specified |
Q & A
Basic Research Questions
Q. What are the primary synthetic strategies for introducing boronic acid moieties into aromatic systems like [4-[[bis(phenylmethyl)amino]carbonyl]phenyl]-boronic acid?
- Methodological Answer : Boronic acids are typically synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) or lithiation followed by boronate ester formation. For aromatic systems, directed ortho-metalation (DoM) with n-butyllithium enables regioselective boronic acid introduction. Post-synthetic modifications, such as amidation or carbamate formation, are used to attach functional groups like the bis(phenylmethyl)amino carbonyl moiety. Purification often involves protecting boronic acids as esters (e.g., pinacol boronate) to avoid trimerization .
Q. How do boronic acids interact with glycoproteins, and what experimental parameters optimize selectivity?
- Methodological Answer : Boronic acids bind cis-diols (e.g., glycoprotein glycans) via reversible boronate ester formation. Selectivity depends on buffer pH, ionic strength, and secondary interactions (e.g., hydrophobic effects). For example, AECPBA (a boronic acid derivative) exhibits higher glycoprotein affinity at pH 8.5–9.0, but non-specific interactions with non-glycosylated proteins (e.g., avidin) require buffer optimization (e.g., adding competitive diols) to enhance specificity .
Q. What analytical techniques are effective for characterizing boronic acid-containing peptides?
- Methodological Answer : MALDI-MS is widely used but requires derivatization (e.g., converting boronic acids to cyclic esters with diols like pinacol) to prevent dehydration/trimerization. For example, in situ on-plate esterification with 2,5-dihydroxybenzoic acid (DHB) simplifies analysis and enables sequencing of branched peptides with ≤5 boronic acid groups .
Advanced Research Questions
Q. How can computational methods guide the rational design of boronic acid-based therapeutics targeting proteasomes?
- Methodological Answer : Density functional theory (DFT) predicts boronic acid reactivity and binding modes. For proteasome inhibitors, co-crystallization data (e.g., Bortezomib bound to the 20S proteasome) inform structure-activity relationships. Molecular docking screens for boronic acid interactions with catalytic threonine residues, while MD simulations assess binding stability under physiological conditions .
Q. What explains contradictory data in boronic acid-based glucose sensor performance under varying pH conditions?
- Methodological Answer : Boronic acid-diol binding strength is pH-dependent due to pKa shifts. For instance, pyridinium boronic acids (e.g., T1) show reduced glucose affinity at acidic pH due to protonation of the Lewis base. Electrochemical sensors using redox-active polymers (e.g., poly-nordihydroguaiaretic acid) mitigate this by stabilizing boronate-diol complexes across pH gradients .
Q. Why do some boronic acid-based anticancer agents fail to inhibit tubulin polymerization despite structural similarity to phenstatin?
- Methodological Answer : Boronic acid analogs of phenstatin (e.g., compound 4c) lack tubulin-binding motifs critical for disrupting microtubule dynamics. Instead, they may target alternative pathways (e.g., proteasome inhibition or ROS generation). Comparative SAR studies and transcriptomic profiling can identify off-target mechanisms .
Q. How do thermal degradation pathways of aromatic boronic acids influence their flame-retardant efficacy?
- Methodological Answer : Thermogravimetric analysis (TGA) reveals that boronic acids with high thermal stability (e.g., pyrene-1-boronic acid, stable up to 600°C) form char layers via crosslinking. Degradation products (e.g., boric oxide) act as gas-phase radical scavengers. Structure-property rules: electron-withdrawing groups (e.g., nitro) enhance stability, while aliphatic chains reduce it .
Data Contradiction Analysis
Q. Why do some studies report high glycoprotein selectivity for boronic acids, while others observe non-specific binding?
- Resolution : Selectivity depends on secondary interactions (e.g., electrostatic/hydrophobic forces). For example, RNAse B binds AECPBA via glycan-specific boronate esters, but RNAse A (non-glycosylated) interacts via surface lysine residues. Buffer additives (e.g., 0.1% Tween-20) suppress non-specific adsorption .
Q. How can boronic acid-based MALDI-MS protocols reconcile conflicting reports on boroxine interference?
- Resolution : Boroxine formation is concentration-dependent. Diluting samples (<1 µM) and using DHB matrix (which esterifies boronic acids) prevent trimerization. For branched peptides, MS/MS fragmentation distinguishes boroxine artifacts from true sequences .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
